Home > Products > Screening Compounds P55003 > 1-oxa-7-azaspiro[3.5]nonane;oxalic acid
1-oxa-7-azaspiro[3.5]nonane;oxalic acid - 1523617-84-6

1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Catalog Number: EVT-3165133
CAS Number: 1523617-84-6
Molecular Formula: C9H15NO5
Molecular Weight: 217.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Azaspiro[3.3]heptane-1-carboxylic acid

Compound Description: This molecule serves as a bioisostere of pipecolic acid and has been investigated for its potential in drug design. []

Relevance: 2-Azaspiro[3.3]heptane-1-carboxylic acid shares a similar spirocyclic structure with 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1). Both compounds feature a nitrogen atom within the spirocyclic system, although they differ in ring size and the presence of the oxygen heteroatom in the 1-Oxa-7-azaspiro[3.5]nonane scaffold. []

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

Compound Description: Similar to the previous compound, 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is another bioisostere of pipecolic acid investigated for drug design applications. []

Relevance: This compound exhibits a closer structural resemblance to 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1). Both share the same core structure, with a seven-membered ring and a five-membered ring connected through a spiro carbon atom. Additionally, both possess an oxygen atom within the seven-membered ring. The primary difference lies in the carboxylic acid functionality at the 1-position of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which is absent in 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1). []

2-Oxa-7-azaspiro[3.5]nonane

Compound Description: This molecule serves as a key intermediate in the synthesis of a spirocyclic oxetane-fused benzimidazole. []

N-{3-[(9S)-7-Amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide

Compound Description: This compound is a potent inhibitor of BACE2, an enzyme involved in amyloid-beta peptide production. []

Relevance: This compound incorporates the 1-Oxa-8-azaspiro[3.5]nonane scaffold, highlighting the relevance of this structural motif in medicinal chemistry. Although structurally more complex, this BACE2 inhibitor shares the same core spirocyclic structure as 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1), with modifications at various positions for enhanced target affinity and selectivity. []

N-{3-[(9S)-7-Amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide

Compound Description: This compound is a potent inhibitor of BACE1, an aspartic protease involved in amyloid-beta peptide production. []

Relevance: Similar to the BACE2 inhibitor mentioned above, this BACE1 inhibitor also incorporates the 1-Oxa-8-azaspiro[3.5]nonane scaffold, emphasizing the significance of this structural motif in medicinal chemistry, particularly for targeting enzymes involved in amyloid-beta processing. The shared core spirocyclic structure with 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1) and the targeted modifications for BACE1 inhibition highlight the potential of this scaffold for developing new therapeutic agents. []

Azaspirocyclic, Oxa,azaspirocyclic, and Diazaspirocyclic guests

Compound Description: These are a series of compounds with varying ring sizes and heteroatom substitutions, including morpholinium, piperidinium, and piperazinium analogs, investigated for their binding affinity to cucurbit[7]uril (CB[7]). []

Relevance: This diverse group of compounds encompasses various spirocyclic structures, including those with oxygen and nitrogen heteroatoms. By comparing the binding affinities of these compounds to CB[7], researchers gain valuable insights into the impact of ring size, molecular volume, and heteroatom placement on host-guest interactions. [] This information contributes to a broader understanding of structure-activity relationships for spirocyclic compounds, including 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1).

Source and Classification

This compound is classified under the category of spirocyclic compounds, specifically those containing nitrogen and oxygen heteroatoms. It has been identified in various chemical databases, including PubChem and BenchChem, with a molecular formula of C16H28N2O6C_{16}H_{28}N_{2}O_{6} and a molecular weight of approximately 344.40g/mol344.40\,g/mol . The compound is known for its potential biological activities and serves as a building block in organic synthesis.

Synthesis Analysis

Synthetic Routes

The synthesis of 1-oxa-7-azaspiro[3.5]nonane; oxalic acid typically involves multi-step organic reactions. A common method includes the condensation of starting materials such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .

Detailed Synthesis Steps

  1. Starting Material Preparation: The reaction begins with the preparation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
  2. Condensation Reaction: This material is reacted with p-tosylamide to form an intermediate.
  3. Oxidative Cyclization: The intermediate undergoes oxidative cyclization using Oxone® in formic acid to form the spirocyclic structure.
  4. Formation of Oxalate Salt: The final step involves reacting the resultant spirocyclic compound with oxalic acid to form the oxalate salt of 1-oxa-7-azaspiro[3.5]nonane.

Technical Parameters

Key parameters for optimizing synthesis include temperature control during reactions (typically around room temperature to 80°C), choice of solvents (such as methanol or dimethylformamide), and reaction times (ranging from several hours to overnight) to achieve desired yields and purity levels .

Molecular Structure Analysis

The molecular structure of 1-oxa-7-azaspiro[3.5]nonane; oxalic acid features a spirocyclic arrangement that includes both nitrogen and oxygen heteroatoms within its ring system. This structure contributes to its unique chemical properties.

Structural Characteristics

  • Molecular Formula: C16H28N2O6C_{16}H_{28}N_{2}O_{6}
  • Molecular Weight: Approximately 344.40g/mol344.40\,g/mol
  • Functional Groups: The presence of an oxalate group enhances reactivity, allowing for various chemical transformations.

Structural Analysis Techniques

X-ray crystallography has been utilized to determine the precise arrangement of atoms within the molecule, confirming the spirocyclic nature and providing insights into bond lengths and angles .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[3.5]nonane; oxalic acid can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can yield different reduced forms.
  • Substitution: Nucleophilic substitution can introduce various substituents onto the spirocyclic ring.

Common Reagents and Conditions

  • Oxidation Reagents: Oxone® combined with formic acid.
  • Reduction Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
  • Substitution Conditions: Basic or acidic conditions are used depending on the nucleophile employed.

Major Products Formed

The products formed depend on specific reagents and conditions used during each reaction type. For instance, oxidation may yield oxo derivatives while substitution reactions can lead to functionalized derivatives with potential applications in drug development.

Mechanism of Action

The mechanism of action for 1-oxa-7-azaspiro[3.5]nonane; oxalic acid involves interactions at a molecular level, particularly with enzymes or receptors in biological systems.

Interaction with Biological Targets

Initial studies suggest that this compound may interact with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. Binding at the active site may enhance substrate reduction, leading to potential therapeutic effects against cancer cells .

Applications

1-Oxa-7-azaspiro[3.5]nonane; oxalic acid holds significant promise across multiple scientific fields:

Scientific Research Applications

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules that may exhibit biological activity.
  • Material Science: Potential use in developing materials with unique properties such as photochromism.

Biological Activity Studies

Research into the biological activity of this compound is still emerging, but initial findings suggest it may have applications in pharmacology due to its structural characteristics that allow for interactions with biological macromolecules .

Introduction to Spirocyclic Oxa-Aza Compounds in Modern Organic Chemistry

Historical Evolution of Spirocyclic Architectures in Medicinal Chemistry

The development of spirocyclic scaffolds marks a paradigm shift from planar aromatic systems to three-dimensional architectures in drug design. Early spirocyclic compounds (pre-2000) were primarily natural products with limited synthetic accessibility. The 2000–2010 period saw advances in synthetic methodologies enabling spiro[3.5]nonane systems, though heteroatom incorporation remained challenging. Post-2010 innovations led to oxygen-nitrogen spirocycles like 1-oxa-7-azaspiro[3.5]nonane, with over 75% of recent kinase inhibitors incorporating such frameworks [7].

Table 1: Evolution of Spirocyclic Systems in Pharma

EraKey DevelopmentsRepresentative Structures
Pre-2000Natural product isolationSpirostanes, Spiroalkaloids
2000–2010Synthetic methodologies developmentSpirooxindoles, Spirolactams
2010–PresentTargeted spiro[3.5]nonanes with heteroatoms1-Oxa-7-azaspiro[3.5]nonane derivatives

This evolution accelerated with the recognition that spiro[3.5]nonane systems balance ring strain (approximately 25 kcal/mol in azetidine) and stability, while their non-planarity improves solubility. The 1-oxa-7-aza variant specifically addressed metabolic instability issues prevalent in earlier spirocyclic kinase inhibitors, reducing CYP450 metabolism by 40–60% compared to carbon-only analogs [6] [8].

Role of Heteroatom Integration in Spiro[3.5]nonane Systems

The strategic positioning of nitrogen and oxygen atoms in 1-oxa-7-azaspiro[3.5]nonane creates distinct electronic and steric profiles that drive pharmaceutical utility:

  • Nitrogen Positioning: The bridgehead nitrogen (7-aza) exists in a strained azetidine ring (four-membered), exhibiting pKₐ ~8.5, making it ideal for salt formation. This basic center forms hydrogen bonds with protein targets like CDK4/6 (Kd = 0.8–1.2 μM) and serves as a proton acceptor in crystalline salts [3] [7].
  • Oxygen Functionality: The 1-oxa group (tetrahydrofuran ring) adopts an envelope conformation, with its ether oxygen providing passive hydrogen-bond acceptance (PSA = 21.26 Ų) without introducing strong basicity. This enhances membrane permeability (log P = 0.9) compared to carboxylic acid-containing spirocycles [3] [7].
  • Stereoelectronic Effects: Perpendicular ring orientation creates a polarized electron distribution where the azetidine nitrogen carries partial positive charge (δ+ = 0.12e) while the oxa ring shows electron density localization (δ- = -0.09e on oxygen). This dipole moment (3.2 D) facilitates water solubility (23 mg/mL for oxalate salt) [7] .

Table 2: Heteroatom Contributions in 1-Oxa-7-azaspiro[3.5]nonane

HeteroatomPositionElectronic RolePharmaceutical Impact
Nitrogen7 (azetidine)Hydrogen-bond donor/acceptorProtein binding; salt formation site
Oxygen1 (oxa)Hydrogen-bond acceptor onlySolubility enhancement; metabolic stability

The "1-oxa-7-aza" designation specifically denotes oxygen in the six-membered ring and nitrogen in the four-membered ring, distinct from isomeric forms like 2-oxa-6-azaspiro[3.5]nonane where these heteroatoms swap positions. This positioning critically impacts the molecule’s dipole moment and hydrogen-bonding capacity [3] [7] [10].

Strategic Importance of Oxalic Acid Counterions in Bioactive Salt Formation

Oxalic acid (ethanedioic acid) serves as an optimal counterion for 1-oxa-7-azaspiro[3.5]nonane due to its ability to form stable crystalline salts with enhanced bioavailability. The diprotic nature (pKₐ₁ = 1.27, pKₐ₂ = 4.27) enables stoichiometric flexibility, forming either hemioxalates (1:0.5 base:acid) or full oxalates (2:1 base:acid):

  • Hemioxalate Salts (e.g., CAS# 1523617-84-6): Exhibit 60% higher aqueous solubility than free base while maintaining crystallinity for reliable purification. The melting point elevation (ΔTm = 38°C vs. free base) indicates lattice stabilization [6] .
  • Full Oxalate Salts (e.g., CAS# 1408076-14-1): Provide optimal stoichiometry for charge neutralization, yielding >97% purity via crystallization. The oxalate’s bidentate binding mode creates extended hydrogen-bond networks (O–H···N and N⁺–H···O⁻), confirmed by X-ray diffraction [2] [6].

Table 3: Oxalate Salt Forms of 1-Oxa-7-azaspiro[3.5]nonane

Salt FormCAS NumberStoichiometryMolecular WeightKey Properties
Hemioxalate1523617-84-62:1 (base:acid)344.40 g/molHigh solubility; room-temperature stable
Full Oxalate (2:1)1408076-14-12:1 (base:acid)217.22 g/mol>97% purity; crystalline solid
Oxalate (97% grade)241820-91-7Variable172.20 g/mol*Storage: 2–8°C; functional group stability

*Refers to base molecular weight only [2] [6]

In proteolysis-targeting chimeras (PROTACs), the oxalate salt form enhances cellular uptake by 3.5-fold compared to hydrochloride salts, crucial for compounds targeting intracellular proteins like CDK4/6. This property underpins its use in cancer therapeutics patent WO2024183798, where the salt improves linker solubility in heterobifunctional degraders [8]. The oxalate’s metabolic neutrality (non-interference with cytochrome P450 enzymes) further prevents undesired drug–drug interactions in polypharmacy scenarios [1] [6].

Comprehensive Compound Listing

Properties

CAS Number

1523617-84-6

Product Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Molecular Formula

C9H15NO5

Molecular Weight

217.22

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

XMCQWXRRRJGCDN-UHFFFAOYSA-N

SMILES

C1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCCC12CCO2.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.